molecular formula C11H10N4O3 B12170885 6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione

6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione

Cat. No.: B12170885
M. Wt: 246.22 g/mol
InChI Key: KWGOUZVYRDJCMU-UHFFFAOYSA-N
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Description

6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione typically involves the diazotization of an aromatic amine followed by coupling with a pyrimidine derivative. The reaction conditions often include the use of acidic or basic media to facilitate the diazotization and coupling reactions. For example, a solution containing the aromatic amine, sodium nitrite, and hydrochloric acid can be used to generate the diazonium salt, which is then coupled with a pyrimidine derivative in the presence of a base such as sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione involves its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the formation of aromatic amines which can interact with DNA and proteins. This interaction can result in the inhibition of cellular processes such as DNA replication and protein synthesis, contributing to its anti-cancer and anti-microbial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione is unique due to its specific combination of a pyrimidine ring and an azo group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N4O3/c1-6-4-2-3-5-7(6)14-15-8-9(16)12-11(18)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,18)

InChI Key

KWGOUZVYRDJCMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(NC(=O)NC2=O)O

Origin of Product

United States

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